N,N-diallyl-2,2,2-trichloroacetamide
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Description
Scientific Research Applications
Chemistry and Molecular Structure
- Structural studies on N-(substituted phenyl)-2,2,2-trichloroacetamides reveal insights into bond lengths, angles, and effects of substitutions in both the ring and side chain of the amides (Gowda et al., 2000). (Gowda et al., 2000)
Synthesis and Chemical Reactions
- Research demonstrates novel methods for synthesizing highly functionalized ketenimines derived from N-aryl-2,2,2-trichloroacetamides (Yavari et al., 2004). (Yavari et al., 2004)
Applications in Organic Chemistry
- Trichloroacetamides are utilized as radical precursors in the synthesis of nitrogen-containing heterocycles, including lactams, using various methods such as atom transfer radical cyclizations (Coussanes et al., 2017). (Coussanes et al., 2017)
Biomedical Applications
- A study by Nishikawa et al. (2006) explores the transformation of trichloroacetamide into carbamates, highlighting its potential application in the development of novel pharmaceutical compounds. (Nishikawa et al., 2006)
Environmental Science
- Research indicates that weak magnetic fields can enhance the removal of chloroacetamides, like trichloroacetamide, from drinking water when coupled with zero-valent iron, offering insights into water treatment technologies (Chen et al., 2019). (Chen et al., 2019)
Properties
IUPAC Name |
2,2,2-trichloro-N,N-bis(prop-2-enyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-4H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLMEOAIBNBGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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